![molecular formula C23H24N4O2S B332496 3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B332496.png)
3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
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Overview
Description
3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, starting with the preparation of the core triazino-benzoxazepine structure. The key steps include:
Condensation Reaction: The initial step involves the condensation of a butylsulfanyl-substituted isatin with benzene-1,2-diamine or thiosemicarbazide.
Cyclization: The intermediate product undergoes cyclization to form the triazino-benzoxazepine core.
Vinylation: The vinyl group is introduced through a vinylation reaction, typically using a vinyl halide under basic conditions.
Etherification: Finally, the phenyl methyl ether group is introduced via an etherification reaction using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazino-benzoxazepine core can be reduced under hydrogenation conditions.
Substitution: The vinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazino-benzoxazepine derivatives.
Substitution: Substituted vinyl derivatives.
Scientific Research Applications
3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to its combination of a butylsulfanyl group, a triazino-benzoxazepine core, and a vinyl phenyl methyl ether moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H24N4O2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-butylsulfanyl-6-[(E)-2-(4-methoxyphenyl)ethenyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C23H24N4O2S/c1-3-4-15-30-23-25-22-21(26-27-23)18-7-5-6-8-19(18)24-20(29-22)14-11-16-9-12-17(28-2)13-10-16/h5-14,20,24H,3-4,15H2,1-2H3/b14-11+ |
InChI Key |
KERYUVDVTBCIQX-SDNWHVSQSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C=CC4=CC=C(C=C4)OC)N=N1 |
Isomeric SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)/C=C/C4=CC=C(C=C4)OC)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C=CC4=CC=C(C=C4)OC)N=N1 |
Origin of Product |
United States |
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